N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea (CAS 852913-16-7), commonly referred to as 9-epi-quinine thiourea, is a premier bifunctional chiral organocatalyst. It integrates a basic quinuclidine nitrogen for nucleophile activation with a highly acidic 3,5-bis(trifluoromethyl)phenyl-substituted thiourea moiety for electrophile hydrogen-bond activation. This specific (8A,9S) epi-quinine scaffold is highly prized in procurement for scalable, metal-free asymmetric synthesis, enabling exceptional stereocontrol in demanding transformations such as Strecker reactions, Michael additions, and [3+2] cycloadditions [1].
Substituting this specific catalyst with standard basic amines (e.g., triethylamine) or natural (8S,9R) quinine thiourea typically results in a complete loss of enantioselectivity or an inversion of the major diastereomer. Furthermore, replacing the thiourea moiety with urea or squaramide analogs alters the pKa and hydrogen-bond donor spacing. In process chemistry, this structural deviation severely depresses conversion rates and enantiomeric ratios when activating sterically demanding or highly electron-deficient olefins, making generic substitution unviable for stringent API synthesis protocols [1].
In the asymmetric epoxidation of dicyanoalkylidenes, 9-epi-quinine thiourea (eQNT) provides superior stereocontrol compared to its structural analogs. While 9-epi-quinine urea (eQNU) and 9-epi-quinine squaramide (eQNS) exhibit lower catalytic efficiency, eQNT achieves an optimal enantiomeric ratio (er) of 67.5:32.5 alongside higher conversion rates [1].
| Evidence Dimension | Enantiomeric Ratio (er) and Conversion |
| Target Compound Data | Achieves 67.5:32.5 er and high conversion. |
| Comparator Or Baseline | eQNU and eQNS analogs yield lower conversion and inferior er. |
| Quantified Difference | The highly acidic thiourea moiety outperforms urea and squaramide groups in activating specific electron-poor olefins. |
| Conditions | Asymmetric epoxidation of dicyanoalkylidenes with TBHP in toluene. |
Buyers scaling epoxidation workflows should select the thiourea derivative over squaramide or urea analogs to maximize stereocontrol and yield.
In the vinylogous Michael reaction between deconjugated butenolides and o-formyl-β-nitro-styrenes, the 9-epi-quinine thiourea catalyst uniquely directs the formation of anti-configured adducts. It achieves up to 95% yield, 32:1 dr, and 99% ee [1]. Standard (8S,9R) quinine thioureas typically favor the opposite diastereomer or exhibit poor selectivity.
| Evidence Dimension | Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) |
| Target Compound Data | Up to 95% yield, 32:1 dr, and 99% ee for anti-adducts. |
| Comparator Or Baseline | Standard (8S,9R) quinine thiourea (fails to selectively provide the anti-adduct). |
| Quantified Difference | The inverted (9S) stereocenter provides exclusive access to high-purity anti-configured stereocenters. |
| Conditions | Vinylogous Michael reaction in mesitylene at 0 °C. |
For procurement in complex API synthesis, purchasing the specific 9-epi diastereomer is critical for accessing the anti-stereochemical series with high purity.
The synthesis of complex spirobarbiturates via [3+2] cycloaddition of alkylidene barbiturates and 3-isothiocyanato oxindoles is highly dependent on catalyst bifunctionality. While simple basic amines like triethylamine (Et3N) yield completely racemic mixtures (0% ee), 9-epi-quinine thiourea delivers 80–99% yield, up to >20:1 dr, and 18–99% ee (routinely >90% ee under optimized conditions) [1].
| Evidence Dimension | Enantiomeric excess (ee) and Diastereomeric ratio (dr) |
| Target Compound Data | 80–99% yield, >20:1 dr, up to 99% ee. |
| Comparator Or Baseline | Triethylamine (Et3N) yields racemic mixtures (0% ee). |
| Quantified Difference | The bifunctional nature of the catalyst provides near-perfect stereocontrol compared to the 0% ee baseline of simple amines. |
| Conditions | [3+2] cycloaddition in chloroform with p-toluic acid additive. |
Justifies the higher cost of the bifunctional organocatalyst by eliminating the need for downstream chiral resolution in spirocyclic compound libraries.
For the scalable synthesis of the anti-HIV drug DPC 083, 9-epi-quinine thiourea successfully catalyzes the highly enantioselective Strecker reaction of cyclic N-acyltrifluoromethylketimines [1]. This metal-free approach provides an enantioenriched precursor with a quaternary carbon stereocenter, bypassing the need for traditional heavy-metal Lewis acid catalysts.
| Evidence Dimension | Precursor suitability and metal-free processability |
| Target Compound Data | Enables highly enantioselective cyanation at low organocatalyst loadings. |
| Comparator Or Baseline | Traditional metal-based Lewis acid catalysts. |
| Quantified Difference | Completely eliminates heavy metal contamination while maintaining high enantioselectivity for a quaternary stereocenter. |
| Conditions | Organocatalytic Strecker reaction of cyclic N-acyl ketimines. |
Procurement teams in pharmaceutical manufacturing prioritize this metal-free organocatalyst to streamline purification and meet stringent regulatory limits for elemental impurities.
Due to its proven efficacy in the enantioselective Strecker reaction of cyclic N-acyltrifluoromethylketimines, this catalyst is the right choice for synthesizing APIs with quaternary stereocenters (e.g., anti-HIV drug DPC 083) where heavy metal contamination must be strictly avoided [1].
This compound is ideal for the construction of densely functionalized spirobarbiturates via [3+2] cycloadditions. Its bifunctional nature provides >20:1 dr and up to 99% ee, eliminating the need for expensive downstream chiral resolution steps in drug discovery workflows [2].
When process chemists require the anti-diastereomer in vinylogous Michael reactions, the specific (8A,9S) epi-quinine configuration of this catalyst is essential. It reliably outperforms standard (8S,9R) quinine thioureas, delivering up to 32:1 dr for anti-configured butenolide derivatives [3].
Acute Toxic